AMD 3465 hexahydrobromuro

Descripción general

Descripción

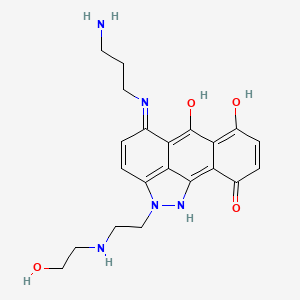

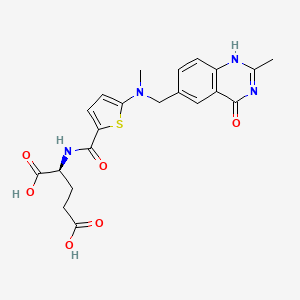

AMD 3465 (hexahydrobromide) is a potent and selective antagonist of the chemokine receptor CXCR4. It exhibits an eight-fold higher affinity for CXCR4 compared to AMD 3100. This compound inhibits the binding of the stromal cell-derived factor 1 alpha ligand to CXCR4, which is crucial for its biological activity. AMD 3465 (hexahydrobromide) has been shown to potently inhibit the entry of the human immunodeficiency virus into cells and mobilize hematopoietic stem cells in vivo .

Aplicaciones Científicas De Investigación

AMD 3465 (hexahydrobromide) has a wide range of scientific research applications:

Chemistry: Used as a tool to study the structure-activity relationship of CXCR4 antagonists.

Biology: Investigates the role of CXCR4 in cell signaling, migration, and immune response.

Medicine: Explores its potential in treating diseases such as cancer, HIV, and inflammatory conditions by blocking CXCR4-mediated pathways.

Industry: Utilized in the development of new therapeutic agents targeting CXCR4

Mecanismo De Acción

AMD 3465 (hexahydrobromide) exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 alpha. This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival. The compound’s high affinity for CXCR4 makes it a potent inhibitor of HIV entry into cells and a mobilizer of hematopoietic stem cells .

Safety and Hazards

AMD 3465 hexahydrobromide may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is also described as toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Relevant Papers The relevant papers retrieved mention the molecular mechanism of action of monocyclam versus bicyclam non-peptide antagonists of the CXCR4 chemokine receptor . Another paper discusses the pharmacology of AMD3465, a small molecule antagonist of the chemokine receptor CXCR4 .

Análisis Bioquímico

Biochemical Properties

AMD 3465 hexahydrobromide interacts with the CXCR4 receptor, a G protein-coupled receptor . It inhibits the binding of 12G5 mAb and CXCL12 AF647 to CXCR4, with IC50 values of 0.75 nM and 18 nM in SupT1 cells .

Cellular Effects

AMD 3465 hexahydrobromide has been shown to have significant effects on various types of cells. It potently inhibits the replication of X4 HIV strains (IC50: 1-10 nM), but has no effect on CCR5-using (R5) viruses . It also inhibits CXCL-12-induced growth in U87 and Daoy cells .

Molecular Mechanism

The molecular mechanism of AMD 3465 hexahydrobromide involves its antagonistic action on the CXCR4 receptor. It inhibits the binding of 12G5 mAb and CXCL12 AF647 to CXCR4 . This inhibition disrupts the normal functioning of the CXCR4 receptor, thereby affecting the cellular processes that depend on this receptor.

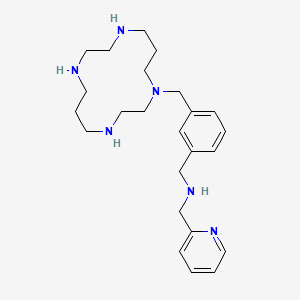

Métodos De Preparación

The synthesis of AMD 3465 (hexahydrobromide) involves multiple steps, starting with the preparation of the core structure, followed by functionalization and purification. The synthetic route typically includes:

Step 1: Formation of the tetraazacyclotetradecane core.

Step 2: Introduction of the phenylmethyl group.

Step 3: Attachment of the pyridinemethanamine moiety.

Step 4: Conversion to the hexahydrobromide salt form.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

AMD 3465 (hexahydrobromide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

AMD 3465 (hexahydrobromide) is compared with other CXCR4 antagonists such as AMD 3100 and AMD 11070. The key differences include:

Affinity: AMD 3465 (hexahydrobromide) has a higher affinity for CXCR4 compared to AMD 3100.

Selectivity: It exhibits greater selectivity for CXCR4, reducing off-target effects.

Biological Activity: AMD 3465 (hexahydrobromide) is more potent in inhibiting HIV entry and mobilizing stem cells .

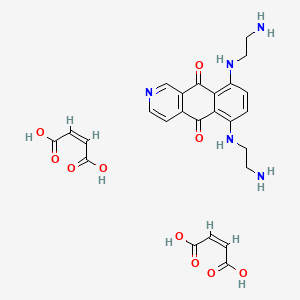

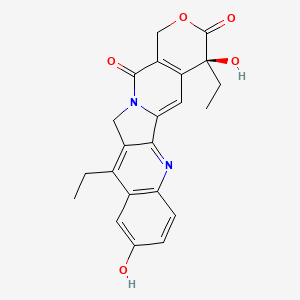

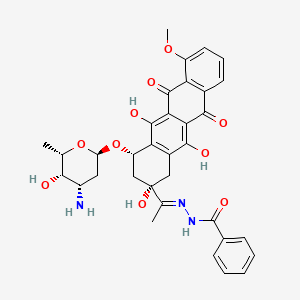

Similar compounds include:

- AMD 3100

- AMD 11070

- GENZ-644494

These compounds share similar mechanisms of action but differ in their affinity, selectivity, and potency .

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N6.6BrH/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30;;;;;;/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2;6*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHBIBDGWDRBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3.Br.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44Br6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.